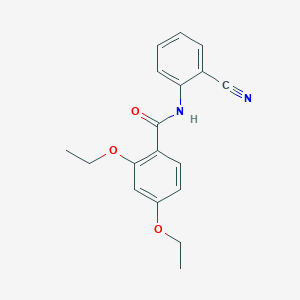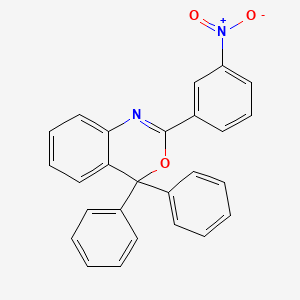![molecular formula C13H16BrNO2 B5295852 [1-(2-bromobenzoyl)-2-piperidinyl]methanol CAS No. 5357-62-0](/img/structure/B5295852.png)
[1-(2-bromobenzoyl)-2-piperidinyl]methanol
Übersicht
Beschreibung
[1-(2-bromobenzoyl)-2-piperidinyl]methanol, also known as BBPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBPM is a piperidine derivative that exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of [1-(2-bromobenzoyl)-2-piperidinyl]methanol is not fully understood. However, it is believed to act as a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, [1-(2-bromobenzoyl)-2-piperidinyl]methanol can alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
[1-(2-bromobenzoyl)-2-piperidinyl]methanol has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. [1-(2-bromobenzoyl)-2-piperidinyl]methanol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(2-bromobenzoyl)-2-piperidinyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. [1-(2-bromobenzoyl)-2-piperidinyl]methanol also exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs. However, [1-(2-bromobenzoyl)-2-piperidinyl]methanol has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. [1-(2-bromobenzoyl)-2-piperidinyl]methanol also has a short half-life, which can limit its effectiveness.
Zukünftige Richtungen
There are several future directions for the study of [1-(2-bromobenzoyl)-2-piperidinyl]methanol. One potential direction is the development of new drugs based on [1-(2-bromobenzoyl)-2-piperidinyl]methanol. [1-(2-bromobenzoyl)-2-piperidinyl]methanol has a unique mechanism of action, making it a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Another potential direction is the study of the structure-activity relationship of [1-(2-bromobenzoyl)-2-piperidinyl]methanol. By understanding the structure-activity relationship of [1-(2-bromobenzoyl)-2-piperidinyl]methanol, researchers can develop more potent and selective HDAC inhibitors. Finally, the study of the pharmacokinetics and pharmacodynamics of [1-(2-bromobenzoyl)-2-piperidinyl]methanol is also an important future direction. By understanding the pharmacokinetics and pharmacodynamics of [1-(2-bromobenzoyl)-2-piperidinyl]methanol, researchers can optimize its use in clinical settings.
Conclusion
In conclusion, [1-(2-bromobenzoyl)-2-piperidinyl]methanol is a promising compound that exhibits a unique mechanism of action and has potential therapeutic applications. The synthesis of [1-(2-bromobenzoyl)-2-piperidinyl]methanol is a complex process, but it is readily available for scientific research. [1-(2-bromobenzoyl)-2-piperidinyl]methanol has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. However, further research is needed to fully understand the mechanism of action of [1-(2-bromobenzoyl)-2-piperidinyl]methanol and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of [1-(2-bromobenzoyl)-2-piperidinyl]methanol is a complex process that involves several steps. The first step is the synthesis of 2-bromobenzoyl chloride, which is achieved by reacting 2-bromobenzoic acid with thionyl chloride. The second step involves the reaction of 2-bromobenzoyl chloride with piperidine to produce 1-(2-bromobenzoyl)-2-piperidinone. Finally, the reduction of 1-(2-bromobenzoyl)-2-piperidinone with sodium borohydride yields [1-(2-bromobenzoyl)-2-piperidinyl]methanol.
Wissenschaftliche Forschungsanwendungen
[1-(2-bromobenzoyl)-2-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. [1-(2-bromobenzoyl)-2-piperidinyl]methanol has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-8-4-3-5-10(15)9-16/h1-2,6-7,10,16H,3-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSKGHZHNQHOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345280 | |
| Record name | (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
CAS RN |
5357-62-0 | |
| Record name | (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5295772.png)
![2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N,N-dipropylacetamide](/img/structure/B5295775.png)

![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5295779.png)

![1-(3-fluorobenzoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295802.png)
![(4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol](/img/structure/B5295822.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxyacetamide](/img/structure/B5295832.png)
![3-ethyl-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295839.png)
![N-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5295849.png)
![2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B5295860.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5295896.png)